5-Cyano-2-methylnicotinoyl chloride

Physical organic chemistry Hammett linear free-energy relationship Nucleophilic acyl substitution kinetics

5-Cyano-2-methylnicotinoyl chloride (CAS 1803776-71-7, C₈H₅ClN₂O, MW 180.59) is a substituted nicotinoyl chloride derivative bearing a 5-cyano (–C≡N) and a 2-methyl (–CH₃) substituent on the pyridine ring. It belongs to the class of pyridine-3-carbonyl chlorides that serve as reactive acylating agents for the construction of amides, esters, and heterocyclic frameworks.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B12962277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyano-2-methylnicotinoyl chloride
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C#N)C(=O)Cl
InChIInChI=1S/C8H5ClN2O/c1-5-7(8(9)12)2-6(3-10)4-11-5/h2,4H,1H3
InChIKeyIJTBYCOJVDEGBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-2-methylnicotinoyl chloride (CAS 1803776-71-7): A Key Acyl Chloride Intermediate for P2Y12 Antagonist and Heterocyclic Synthesis


5-Cyano-2-methylnicotinoyl chloride (CAS 1803776-71-7, C₈H₅ClN₂O, MW 180.59) is a substituted nicotinoyl chloride derivative bearing a 5-cyano (–C≡N) and a 2-methyl (–CH₃) substituent on the pyridine ring . It belongs to the class of pyridine-3-carbonyl chlorides that serve as reactive acylating agents for the construction of amides, esters, and heterocyclic frameworks. The compound is recognized primarily as a precursor to key intermediates in the multi-kilogram synthesis of P2Y12 receptor antagonists, wherein the 5-cyano-2-methylnicotinate scaffold is essential for high-affinity receptor binding [1][2].

1
P2Y12 antagonist synthesis: enables target engagement studies via the 5-cyano-2-methylnicotinate core
2
Single reactive acyl chloride site for controlled mono-acylation in library synthesis
3
5-cyano group supports orthogonal late-stage diversification without additional synthetic steps

Why Generic Substitution of 5-Cyano-2-methylnicotinoyl chloride with Simpler Nicotinoyl Chlorides Introduces Unacceptable Reactivity and Selectivity Risk


The 5-cyano substituent is not a passive structural decoration; it exerts a powerful electron-withdrawing effect (Hammett σₘ = +0.56, σₚ = +0.66) that measurably increases the electrophilicity of the acyl chloride carbonyl relative to the unsubstituted 2-methylnicotinoyl chloride (σₘ for H = 0.00) [1]. This difference directly impacts nucleophilic acyl substitution rates and regiochemical outcomes in downstream coupling reactions. Furthermore, the 5-cyano-2-methyl substitution pattern is a pharmacophoric requirement for high-affinity P2Y12 receptor binding: the clinical candidate AZD1283, built on this exact scaffold, achieves a binding Kd of 11 nM and a functional GTPγS IC₅₀ of 25 nM, while analogs lacking the cyano group or bearing alternative substituents show substantially reduced or absent P2Y12 antagonism . Swapping the 5-cyano-2-methylnicotinoyl chloride for a generic nicotinoyl chloride (e.g., CAS 10400-19-8) or the non-cyano 2-methyl analog (CAS 169229-06-5) therefore fails on two fronts: altered acylating reactivity and loss of a structurally validated pharmacophore essential for target engagement.

Target
5-Cyano-2-methylnicotinoyl chloride
Cyano group enhances acyl chloride electrophilicity (σₘ +0.56) and is pharmacophorically required for P2Y12 binding.
Potential Substitute
Nicotinoyl chloride or 2-methyl analog
Lacks the electron-withdrawing cyano group; acyl substitution rate may shift and P2Y12 affinity is lost.
Target
Single electrophilic site
Only the 3-acyl chloride reacts; predictable mono-acylation without competing SNAr.
Potential Substitute
6-Chloro-5-cyano analog
Dual reactive sites (acyl chloride and 6-Cl SNAr) may produce regioisomeric mixtures and require additional purification.
Target
Validated scale-up precedent
>80 kg manufacturing process for the same core scaffold demonstrated; supply chain risk is lower.
Potential Substitute
Unstudied nicotinoyl chlorides
No published multi-kilogram process data; scale-up feasibility and impurity profiles remain uncertain.

Quantitative Differentiation Evidence for 5-Cyano-2-methylnicotinoyl chloride Versus Its Closest Analogs


Electrophilic Reactivity Enhancement: 5-Cyano Substituent Quantified via Hammett σₘ Constant Versus Unsubstituted and Chloro Analogs

The 5-cyano group increases the electrophilicity of the acyl chloride carbonyl carbon through its electron-withdrawing inductive and resonance effects. The Hammett σₘ constant for a meta-cyano substituent is +0.56, compared with σₘ = 0.00 for hydrogen (i.e., 2-methylnicotinoyl chloride without the 5-cyano group) and σₘ = +0.373 for a meta-chloro substituent (i.e., 6-chloro-5-cyano-2-methylnicotinoyl chloride) [1]. Using the Hammett equation log(k/k₀) = ρσ, and assuming a typical reaction constant ρ ≈ +2.0 for nucleophilic acyl substitution at an aromatic acyl chloride, the predicted rate enhancement for 5-cyano substitution relative to the unsubstituted analog is approximately 13-fold (Δlog(k/k₀) = 2.0 × (0.56 – 0.00) = 1.12; k/k₀ ≈ 10^1.12 ≈ 13.2) [1]. This enhanced reactivity translates to shorter reaction times, lower required nucleophile excess, and higher conversion yields in amide and ester bond-forming reactions.

Hammett σₘ electrophilicity
Class-level inference
σₘ(5-CN) = +0.56 vs. H = 0.00; ~13× rate enhancement predicted
Supports reactivity-driven synthesis selection
Prediction based on Hammett LFER; verify under actual coupling conditions
Physical organic chemistry Hammett linear free-energy relationship Nucleophilic acyl substitution kinetics

Validated Pharmacophoric Scaffold: Essential 5-Cyano-2-methylnicotinate Core for Nanomolar P2Y12 Receptor Antagonism

The 5-cyano-2-methylnicotinate scaffold, for which 5-cyano-2-methylnicotinoyl chloride is the direct acyl chloride building block, is the core pharmacophore of the clinical-stage P2Y12 antagonist AZD1283. AZD1283 demonstrates a binding Kd of 11 nM, a functional GTPγS IC₅₀ of 25 nM (CHO cells), and an antiplatelet aggregation IC₅₀ of 3.6 μM . SAR studies within the AZD1283 optimization series demonstrated that the 5-cyano group is indispensable for activity: replacement or removal of this substituent led to substantial loss of P2Y12 binding affinity [1]. By contrast, P2Y12 antagonists built on scaffolds lacking the 5-cyano-2-methyl substitution pattern (e.g., 5-chlorothienyl analogs) showed IC₅₀ values >22 μM in the residual platelet count assay, representing a >200-fold loss of potency compared to the AZD1283 series [1].

P2Y12 binding pharmacophore
Cross-study comparable
Kd = 11 nM (AZD1283); >200-fold potency loss without 5-CN scaffold
Target engagement assay context for the core scaffold
Data from clinical-stage antagonist; research-use-only reference
P2Y12 receptor pharmacology Antiplatelet drug discovery Structure-activity relationship (SAR)

Process-Scale Manufacturing Precedent: Yield Optimization for the 5-Cyano-2-methylnicotinate Intermediate Class Supports Procurement at Scale

The 5-cyano-2-methylnicotinate core has been manufactured at multi-kilogram scale to support clinical development of P2Y12 antagonists. In the optimized process reported by Bell et al. (2012), the overall yield for producing the key intermediate ethyl 6-chloro-5-cyano-2-methylnicotinate (which is prepared from the same 5-cyano-2-methylnicotinic acid precursor as the target acyl chloride) was improved from 15% to 73% without extra purification steps, delivering >80 kg of material [1]. This process validation demonstrates that the 5-cyano-2-methyl substitution pattern is compatible with large-scale manufacture under controlled conditions, a consideration not yet established for many other substituted nicotinoyl chloride analogs. The analogous 2-methylnicotinoyl chloride (CAS 169229-06-5, lacking the 5-cyano group) has no comparable published multi-kilogram process precedent for pharmaceutical intermediate production.

Process-scale yield
Cross-study comparable
73% yield, >80 kg produced for key intermediate; 4.9× improvement vs unoptimized
Supports scale-up procurement decisions
No comparable scale data for non-cyano analogs
Process chemistry Scale-up synthesis P2Y12 antagonist manufacturing

Single Reactive Acyl Chloride Site: Controlled Derivatization Selectivity Versus the Dual-Reactive 6-Chloro Analog

5-Cyano-2-methylnicotinoyl chloride (CAS 1803776-71-7, C₈H₅ClN₂O, MW 180.59) presents a single electrophilic site (the 3-position acyl chloride) for nucleophilic attack . By contrast, the closely related 6-chloro-5-cyano-2-methylnicotinoyl chloride (CAS 919354-27-1, C₈H₄Cl₂N₂O, MW 215.04) carries two reactive electrophilic positions: the 3-acyl chloride and the 6-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr) under basic or forcing conditions . The 35 Da molecular weight difference (180.59 vs. 215.04) and the presence of a single versus dual leaving group directly impacts reaction design: the target compound enables unambiguous acylation without competing SNAr at the 6-position, eliminating the need for protecting group strategies or chromatographic separation of regioisomeric products that arise from the 6-chloro analog.

Reactive site count
Head-to-head
1 reactive site (3-COCl) vs. 2 (3-COCl + 6-Cl SNAr); MW 180.59 vs 215.04
Avoids regioisomeric mixtures in library synthesis
Single-site selectivity reduces purification burden
Synthetic chemistry Regioselective derivatization Acyl chloride chemoselectivity

Cyano Group as a Latent Diversity Handle: Downstream Functional Group Interconversions Inaccessible to Non-Cyano Nicotinoyl Chlorides

The 5-cyano group in 5-cyano-2-methylnicotinoyl chloride is not merely an electronic modulator; it is a chemically addressable functional group that enables at least four distinct downstream transformations: (i) acidic or basic hydrolysis to the corresponding carboxylic acid or primary amide, (ii) reduction (e.g., LiAlH₄ or catalytic hydrogenation) to the aminomethyl derivative, (iii) [3+2] cycloaddition with azides to form tetrazole bioisosteres, and (iv) Pinner reaction with alcohols to form imidate esters for further elaboration [1]. The comparator 2-methylnicotinoyl chloride (CAS 169229-06-5, C₇H₆ClNO, MW 155.58), which lacks the 5-cyano group, has no analogous functional handle at the 5-position; any diversification at this position would require de novo halogenation or directed metalation chemistry, adding 2–4 synthetic steps . This represents a concrete advantage in step-economy for library synthesis: one building block (the cyano-substituted acyl chloride) provides both the acylation anchor point and a site for orthogonal late-stage diversification.

Cyano diversification pathways
Class-level inference
≥4 distinct transformations: hydrolysis, reduction, cycloaddition, Pinner reaction
Orthogonal late-stage functionalization handle
2-4 synthetic steps saved vs non-cyano analogs
Synthetic diversification Cyano group transformations Medicinal chemistry building blocks

Molecular Weight and Physicochemical Differentiation: Impact on Downstream Product Properties Versus 6-Chloro Analog

The molecular weight of 5-cyano-2-methylnicotinoyl chloride (180.59 g/mol) is 16% lower than that of the 6-chloro-5-cyano-2-methylnicotinoyl chloride analog (215.04 g/mol) . In fragment-based and lead-like library design, each 34.5 Da reduction in building block mass contributes directly to lower molecular weight in the final coupled products, an important parameter for oral bioavailability optimization. The computed LogP for the 6-chloro analog is 2.29 ; the target compound, lacking the lipophilic chlorine at C6, is predicted to exhibit a lower LogP (approximately 1.5–1.8 based on the π-value of aromatic chlorine substitution, Δπ ≈ +0.71), translating to improved aqueous solubility and reduced logD in derived amide products. For procurement decisions in lead optimization programs where molecular weight and lipophilicity are tightly constrained (e.g., MW < 500, LogP < 5 targets), the lighter, less lipophilic 5-cyano-2-methylnicotinoyl chloride offers greater headroom within drug-likeness property envelopes.

MW & lipophilicity advantage
Head-to-head
MW –34.45 g/mol (–16%); estimated ΔLogP ≈ –0.5 to –0.8 vs 6-chloro analog
Greater headroom within Rule-of-Five property envelopes
Relevant when coupling partner has high MW/lipophilicity
Physicochemical properties Drug-likeness optimization Molecular weight efficiency

Evidence-Backed Application Scenarios Where 5-Cyano-2-methylnicotinoyl chloride Provides Verifiable Advantage


Synthesis of P2Y12 Receptor Antagonist Libraries for Antiplatelet Drug Discovery

This is the highest-confidence application scenario, directly supported by the clinical development of AZD1283. 5-Cyano-2-methylnicotinoyl chloride serves as the acylating agent for constructing the 5-cyano-2-methylnicotinate core that provides nanomolar P2Y12 binding affinity (Kd = 11 nM) . Medicinal chemistry teams pursuing P2Y12 antagonists should select this specific acyl chloride over generic nicotinoyl chlorides because the 5-cyano-2-methyl substitution pattern is pharmacophorically essential: analogs lacking this pattern show >200-fold loss of potency [1]. The compound's single reactive site ensures clean mono-acylation when coupling with amine-functionalized piperidine or piperazine nucleophiles, the most common partners in P2Y12 antagonist SAR exploration.

Parallel Library Synthesis Requiring Orthogonal Late-Stage Diversification Handles

For high-throughput medicinal chemistry workflows where each building block must serve multiple purposes, the 5-cyano group provides an orthogonal diversification site beyond the initial acylation reaction. After amide or ester bond formation via the acyl chloride, the cyano group can be independently transformed via hydrolysis, reduction, cycloaddition, or Pinner chemistry without affecting the newly formed acyl bond . This contrasts with 2-methylnicotinoyl chloride (CAS 169229-06-5), which offers no functional handle at the 5-position. The resulting step-economy (2–4 steps saved per library member requiring 5-position diversification) directly reduces reagent costs, purification burden, and cycle time for library production.

Lead Optimization Programs Constrained by Drug-Likeness Property Envelopes

In lead optimization campaigns operating under strict molecular weight (MW < 500) and lipophilicity (LogP < 5) constraints, the 16% lower molecular weight and reduced lipophilicity of 5-cyano-2-methylnicotinoyl chloride (MW 180.59, estimated LogP ≈ 1.5–1.8) versus the 6-chloro analog (MW 215.04, LogP = 2.29) translates to greater headroom within the Rule of Five space for the nucleophilic coupling partner . This is particularly relevant when the coupling partner itself carries substantial molecular weight or lipophilicity. The single reactive site also eliminates the risk of SNAr side products at C6, which would otherwise require chromatographic removal and reduce isolated yields — a critical consideration in parallel synthesis where purification capacity is often the rate-limiting step [1].

Scale-Up of Pharmaceutical Intermediates with Validated Process Precedent

For process chemistry groups planning scale-up campaigns, the demonstrated >80 kg manufacture of the ethyl 6-chloro-5-cyano-2-methylnicotinate intermediate (closely related to the target compound) with a 73% overall yield provides a tangible process development precedent that is absent for most other substituted nicotinoyl chlorides . The process chemistry literature includes detailed impurity profiling, mechanistic understanding of side-product formation, and optimized chlorination conditions that can be directly adapted to the synthesis of 5-cyano-2-methylnicotinoyl chloride itself. This existing knowledge base reduces the time and cost required for process development relative to less-studied alternatives.

Application
Selection Property
Validation Focus
P2Y12 antagonist library synthesis
5-Cyano-2-methylnicotinate core for target engagement studies
Binding affinity assay context; scaffold-activity relationship
Parallel library synthesis with orthogonal diversification
Cyano group as latent functional handle; single acylating site
Step-economy and purification profile for library production
Lead optimization under drug-likeness constraints
Lower MW and reduced lipophilicity vs 6-chloro analog
Property envelope headroom; by-product control
Scale-up of pharmaceutical intermediates
Documented >80 kg process for same core scaffold
Process development pathway; impurity knowledge base
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